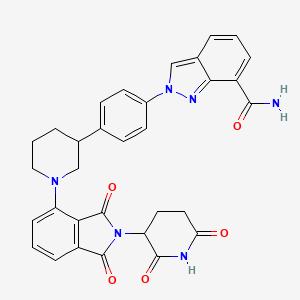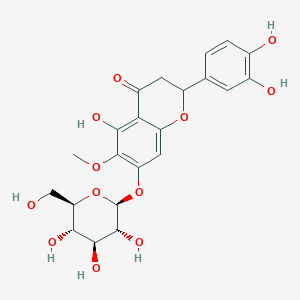
PROTAC PARP1 degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC PARP1 degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade Poly(ADP-ribose) polymerase-1 (PARP1). PARP1 is a critical enzyme involved in DNA repair processes, particularly in the base excision repair pathway. By degrading PARP1, this compound can inhibit DNA repair mechanisms, making it a promising therapeutic agent for cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC PARP1 degrader-1 involves the conjugation of a PARP1 inhibitor with an E3 ubiquitin ligase ligand through a linker. The PARP1 inhibitor, often derived from compounds like olaparib, is linked to a cereblon ligand such as lenalidomide. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC PARP1 degrader-1 primarily undergoes substitution reactions during its synthesis. The key reactions involve the formation of amide bonds between the PARP1 inhibitor and the linker, and between the linker and the E3 ligase ligand .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Major Products Formed
The major product formed from these reactions is the PROTAC molecule itself, which consists of the PARP1 inhibitor, the linker, and the E3 ligase ligand. By-products may include unreacted starting materials and side products from incomplete reactions .
Wissenschaftliche Forschungsanwendungen
PROTAC PARP1 degrader-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the degradation of PARP1 and its effects on DNA repair mechanisms.
Medicine: This compound is being explored as a potential therapeutic agent for cancers that exhibit high levels of PARP1 activity, such as breast, ovarian, and prostate cancers
Industry: It is used in the development of new cancer therapies and in the study of drug resistance mechanisms.
Wirkmechanismus
PROTAC PARP1 degrader-1 exerts its effects by inducing the degradation of PARP1 through the ubiquitin-proteasome pathway. The compound binds to PARP1 and recruits an E3 ubiquitin ligase, which tags PARP1 with ubiquitin molecules. This tagging marks PARP1 for degradation by the proteasome, effectively reducing its levels in the cell and inhibiting DNA repair processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olaparib: A PARP1 inhibitor used in cancer therapy but does not induce degradation of PARP1.
Rucaparib: Another PARP1 inhibitor with similar applications to olaparib.
Niraparib: A PARP1 inhibitor approved for the treatment of certain cancers.
Uniqueness
PROTAC PARP1 degrader-1 is unique in its ability to induce the degradation of PARP1, rather than merely inhibiting its activity. This degradation leads to a more complete inhibition of PARP1’s functions, potentially resulting in more effective cancer treatments .
Eigenschaften
Molekularformel |
C32H28N6O5 |
|---|---|
Molekulargewicht |
576.6 g/mol |
IUPAC-Name |
2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidin-3-yl]phenyl]indazole-7-carboxamide |
InChI |
InChI=1S/C32H28N6O5/c33-29(40)23-7-1-4-20-17-37(35-28(20)23)21-11-9-18(10-12-21)19-5-3-15-36(16-19)24-8-2-6-22-27(24)32(43)38(31(22)42)25-13-14-26(39)34-30(25)41/h1-2,4,6-12,17,19,25H,3,5,13-16H2,(H2,33,40)(H,34,39,41) |
InChI-Schlüssel |
DNTANRUFOCYNLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)C5=CC=C(C=C5)N6C=C7C=CC=C(C7=N6)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[4-[4-[[(2R)-6-amino-1-[(3S)-3-aminopyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]piperidine-1-carbonyl]anilino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid](/img/structure/B12369998.png)



![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide](/img/structure/B12370013.png)

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12370019.png)



![(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12370051.png)
![N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)

